molecular formula C9H17NOS B14638948 O-Ethyl azepane-1-carbothioate CAS No. 56525-84-9

O-Ethyl azepane-1-carbothioate

Cat. No.: B14638948
CAS No.: 56525-84-9
M. Wt: 187.30 g/mol
InChI Key: TWNMUUXYJYZVAP-UHFFFAOYSA-N
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Description

O-Ethyl azepane-1-carbothioate, also known as molinate, is a thiocarbamate herbicide widely used in rice cultivation. It is a pre- and post-emergent systemic herbicide effective against grass weeds such as Echinochloa spp., Glyceria spp., and Diplachne fusca. The compound interferes with lipid biosynthesis and inhibits the growth of these weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl azepane-1-carbothioate involves the reaction of azepane with ethyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbothioate ester.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including 4-hydroxymolinate and 2-oxomolinate.

    Reduction: The compound can be reduced to form molinate alcohol.

    Substitution: Substitution reactions can occur at the ethyl or azepane moieties, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

O-Ethyl azepane-1-carbothioate has several scientific research applications:

Mechanism of Action

O-Ethyl azepane-1-carbothioate exerts its herbicidal effects by inhibiting lipid biosynthesis in target weeds. The compound interferes with the synthesis of essential lipids, leading to the disruption of cell membrane integrity and ultimately causing the death of the weed. The molecular targets include enzymes involved in lipid biosynthesis pathways .

Comparison with Similar Compounds

    Thiobencarb: Another thiocarbamate herbicide used in rice cultivation.

    EPTC (S-Ethyl dipropylthiocarbamate): A thiocarbamate herbicide used for controlling annual grasses and broadleaf weeds.

    Pebulate (S-Propyl butylethylthiocarbamate): Used for pre-emergence control of annual grasses and some broadleaf weeds.

Uniqueness: O-Ethyl azepane-1-carbothioate is unique due to its specific application in rice fields and its effectiveness against a wide range of grass weeds. Its ability to undergo microbial degradation also makes it a candidate for bioremediation studies .

Properties

CAS No.

56525-84-9

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

O-ethyl azepane-1-carbothioate

InChI

InChI=1S/C9H17NOS/c1-2-11-9(12)10-7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

TWNMUUXYJYZVAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)N1CCCCCC1

Origin of Product

United States

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